molecular formula C23H22BrN5O B8787849 2-((7-Bromo-1H-indazol-6-yl)amino)-N-(4-(tert-Butyl)phenyl)nicotinamide

2-((7-Bromo-1H-indazol-6-yl)amino)-N-(4-(tert-Butyl)phenyl)nicotinamide

Cat. No. B8787849
M. Wt: 464.4 g/mol
InChI Key: POPUGUDYCCNNEZ-UHFFFAOYSA-N
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Patent
US07514564B2

Procedure details

A mixture of N-[4-(tert-butyl)phenyl][2-(1H-indazol-6-ylamino)(3-pyridyl)]carboxamide (620 mg) (Example 8) and NBS (330 mg) in benzene (50 ml) was heated at 80° C. for 3 h. The solvent was evaporated under reduced pressure and the residue was purified by column chromatography to give the title compound. MS (ES+): 464 (M+H)+; (ES−): 462 (M−H). Calc'd. for C23H22BrN5O−463.1.
Name
N-[4-(tert-butyl)phenyl][2-(1H-indazol-6-ylamino)(3-pyridyl)]carboxamide
Quantity
620 mg
Type
reactant
Reaction Step One
Name
Quantity
330 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([NH:11][C:12]([C:14]2[C:15]([NH:20][C:21]3[CH:29]=[C:28]4[C:24]([CH:25]=[N:26][NH:27]4)=[CH:23][CH:22]=3)=[N:16][CH:17]=[CH:18][CH:19]=2)=[O:13])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].C1C(=O)N([Br:37])C(=O)C1>C1C=CC=CC=1>[C:1]([C:5]1[CH:6]=[CH:7][C:8]([NH:11][C:12]([C:14]2[C:15]([NH:20][C:21]3[C:29]([Br:37])=[C:28]4[C:24]([CH:25]=[N:26][NH:27]4)=[CH:23][CH:22]=3)=[N:16][CH:17]=[CH:18][CH:19]=2)=[O:13])=[CH:9][CH:10]=1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
N-[4-(tert-butyl)phenyl][2-(1H-indazol-6-ylamino)(3-pyridyl)]carboxamide
Quantity
620 mg
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)NC(=O)C=1C(=NC=CC1)NC1=CC=C2C=NNC2=C1
Name
Quantity
330 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=C1)NC(=O)C=1C(=NC=CC1)NC1=CC=C2C=NNC2=C1Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.